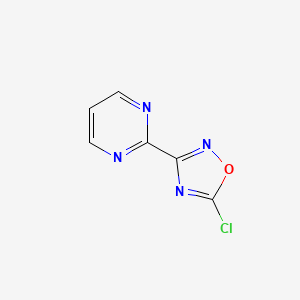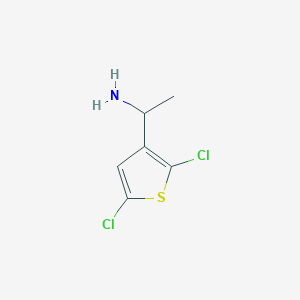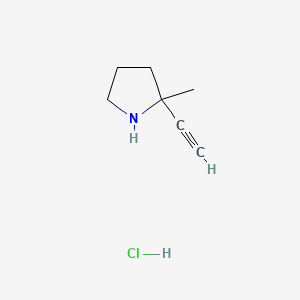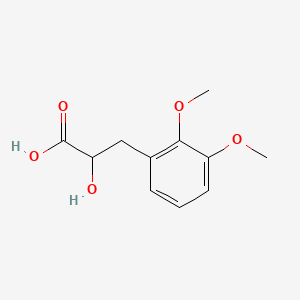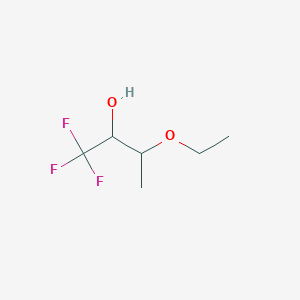
3-Ethoxy-1,1,1-trifluorobutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1,1,1-trifluorobutan-2-ol is an organic compound with the molecular formula C6H11F3O2. It is a fluorinated alcohol, which means it contains both fluorine and hydroxyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,1,1-trifluorobutan-2-ol can be achieved through several methods. One common approach involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in a continuous reactor, which allows for efficient and scalable production . The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into the reactor. The product is then continuously extracted, which minimizes product loss and enhances the overall efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
3-Ethoxy-1,1,1-trifluorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in enhancing the bioavailability and stability of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-1,1,1-trifluorobutan-2-ol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. The fluorine atoms increase the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly beneficial in drug development, as it enhances the compound’s absorption and distribution within biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethoxy-1,1,1-trifluorobutan-2-ol
- 3-Ethoxy-1,1,1-trifluoro-2-butanol
Uniqueness
Compared to similar compounds, 3-Ethoxy-1,1,1-trifluorobutan-2-ol offers a unique combination of chemical properties, such as its specific arrangement of fluorine and hydroxyl groups.
Propiedades
Número CAS |
367-13-5 |
|---|---|
Fórmula molecular |
C6H11F3O2 |
Peso molecular |
172.15 g/mol |
Nombre IUPAC |
3-ethoxy-1,1,1-trifluorobutan-2-ol |
InChI |
InChI=1S/C6H11F3O2/c1-3-11-4(2)5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |
Clave InChI |
FZLGKBZCMFLOMT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



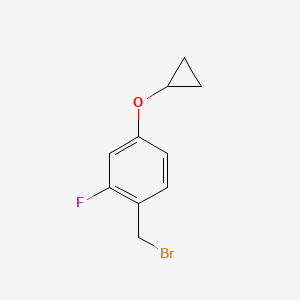
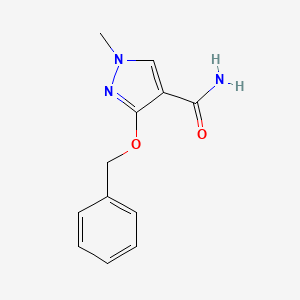
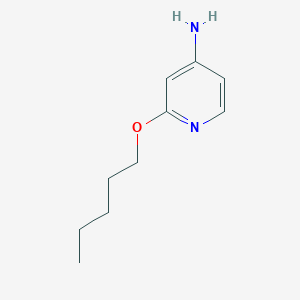
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)

